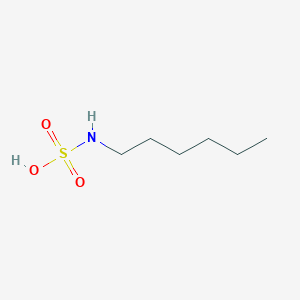

Hexylsulfamic acid

Description

Contextualization within the Sulfamic Acid Class

Sulfamic acid (H₃NSO₃) is a molecular compound that can be considered an intermediate between sulfuric acid (H₂SO₄) and sulfamide (B24259) (H₄N₂SO₂). wikipedia.org It exists as a zwitterion, a dipolar ion with opposite charges on different atoms. redalyc.org The replacement of one of the hydrogen atoms attached to the nitrogen with an alkyl group gives rise to the class of N-alkylsulfamic acids. buffalo.edusharif.edu Hexylsulfamic acid, with its six-carbon alkyl chain, is a specific example of this class. nih.gov

The properties of alkylsulfamic acids are influenced by the nature of the alkyl group. sharif.edu These compounds are generally colorless, oily liquids soluble in water. noaa.gov Like their parent compound, sulfamic acid, they are considered strong acids. sharif.eduwikipedia.org The presence of the alkyl group imparts a degree of hydrophobicity to the molecule, influencing its solubility and potential applications. ontosight.ai

Historical Development and Significance of Sulfamic Acid Derivatives

Sulfamic acid was first isolated in 1878, but it wasn't until a simpler preparation method was developed that it gained significant attention from chemists. sharif.edu The industrial production of sulfamic acid involves the reaction of urea (B33335) with a mixture of sulfur trioxide and sulfuric acid. wikipedia.orgatamanchemicals.com

The development of sulfamic acid derivatives has been driven by their diverse applications. wikipedia.orgatamanchemicals.com For instance, the reaction of sulfamic acid with cyclohexylamine (B46788) led to the discovery of sodium cyclamate, a well-known artificial sweetener. wikipedia.orgsolubilityofthings.com This discovery spurred further research into the structure-taste relationships of other sulfamates. researchgate.net Beyond sweeteners, sulfamates have been integral in the design of various therapeutic agents, including antibiotics and anticancer drugs. wikipedia.org N-alkylsulfamic acids are also valuable synthetic intermediates, used to create N-alkylsulfamoyl halides, which can then be converted into other important compounds like N-alkylsulfamides and N-alkylsulfamic acid esters. thieme-connect.de

Structural Relationship of this compound to Related Sulfamates

The fundamental structure of this compound consists of a sulfamic acid core with a hexyl group attached to the nitrogen atom. nih.gov This simple substitution is the basis for a wide array of related sulfamate (B1201201) structures.

Varying the alkyl group leads to a homologous series of N-alkylsulfamic acids, each with slightly different physical and chemical properties. For example, cyclothis compound, where the alkyl group is a cyclohexane (B81311) ring, is a well-studied derivative due to its sweet-tasting sodium salt (sodium cyclamate). solubilityofthings.com The substitution pattern on the alkyl group can also be varied, as seen in (2-methylcyclohexyl)sulfamic acid. ontosight.ai

Furthermore, the sulfamic acid moiety itself can be part of a larger, more complex molecule. For instance, some natural products contain a primary sulfamate group, where the sulfamoyl group (-SO₂NH₂) is attached to a larger organic structure, such as in 5'-O-sulfamoyl adenosine. nih.gov The sodium salt of this compound, known as sodium hexylsulfamate, is another important related compound where the acidic proton is replaced by a sodium ion. ontosight.aincats.io These structural variations highlight the versatility of sulfamic acid chemistry and the diverse range of compounds that can be synthesized from this fundamental building block.

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C₆H₁₅NO₃S | nih.gov |

| Molecular Weight | 181.26 g/mol | nih.gov |

| CAS Number | 18050-00-5 | nih.gov |

| Physical Description | Colorless, oily liquid (for alkylsulfuric acids) | noaa.gov |

| Solubility | Soluble in water | noaa.gov |

Structure

3D Structure

Properties

CAS No. |

18050-00-5 |

|---|---|

Molecular Formula |

C6H15NO3S |

Molecular Weight |

181.26 g/mol |

IUPAC Name |

hexylsulfamic acid |

InChI |

InChI=1S/C6H15NO3S/c1-2-3-4-5-6-7-11(8,9)10/h7H,2-6H2,1H3,(H,8,9,10) |

InChI Key |

YZOHGORKMOMMDA-UHFFFAOYSA-N |

SMILES |

CCCCCCNS(=O)(=O)O |

Canonical SMILES |

CCCCCCNS(=O)(=O)O |

Other CAS No. |

18050-00-5 |

Origin of Product |

United States |

Synthetic Methodologies for Hexylsulfamic Acid and Its Analogues

Direct Synthesis Approaches

Direct synthesis approaches involve the direct reaction of a hexylamine (B90201) precursor with a sulfonating agent. These methods are often favored for their straightforward reaction pathways and accessibility of starting materials.

Aminolysis Reactions for N-Alkylsulfamic Acid Formation

The most common direct synthesis route for N-alkylsulfamic acids, including hexylsulfamic acid, is through aminolysis. This chemical reaction involves the splitting of a molecule by an amine. In this context, a primary amine like hexylamine acts as a nucleophile, attacking an electrophilic sulfur-containing compound.

Another significant aminolysis approach utilizes amine–sulfur trioxide complexes, with pyridine (B92270)–sulfur trioxide being a common choice. This method is advantageous for its chemoselectivity and is typically carried out in an alkaline aqueous medium or organic solvents. The reaction of hexylamine with a sulfur trioxide-amine complex leads to the formation of the corresponding sulfamic acid salt.

Table 1: Comparative Yields of N-Alkylsulfamic Acids via Aminolysis of Chlorosulfonic Acid

| Amine Precursor | Product | Yield (%) |

| Aniline | Sodium N-phenylsulfamate | 40 |

| N-Methylaniline | Sodium N-methyl-N-phenylsulfamate | 82 |

| Benzylamine | Sodium N-benzylsulfamate | 59 |

| 2-Phenylethan-1-amine | Sodium N-(2-phenylethyl)sulfamate | 50 |

| Dicyclohexylamine | Sodium N,N-dicyclohexylsulfamate | 86 |

| Hexylamine | Sodium N-hexylsulfamate | 55 |

| N-Ethylcyclohexanamine | Sodium N-cyclohexyl-N-ethylsulfamate | 85 |

Optimization Strategies for Synthetic Yield and Purity

Optimizing the synthesis of this compound is crucial for achieving high yield and purity, which are critical for its potential applications. Key parameters that can be adjusted include reaction temperature, stoichiometry of reactants, choice of solvent, and purification methods.

For aminolysis reactions, controlling the temperature is vital. The addition of highly reactive sulfonating agents like chlorosulfonic acid is often performed at low temperatures (e.g., 0°C) to manage the exothermic nature of the reaction and prevent side product formation. The molar ratio of the amine to the sulfonating agent is also a critical factor; an excess of the amine is often used to drive the reaction to completion and neutralize the acid byproduct.

Post-reaction purification is essential for obtaining high-purity this compound. A common strategy involves converting the initial product into a salt, which can then be selectively precipitated and purified through recrystallization. For instance, after the initial reaction, the mixture can be treated with a base to form the sodium salt of this compound, which is then isolated. The residue can be extracted with a suitable solvent like ethanol (B145695) and further purified by crystallization to achieve high purity, often exceeding 95%.

Novel Synthetic Routes for this compound

Recent advancements in synthetic chemistry offer new pathways to produce this compound with improved efficiency, safety, and scalability.

Flow chemistry, or continuous flow processing, presents a significant improvement over traditional batch synthesis for producing this compound. This technology utilizes microreactors or tube reactors to perform chemical reactions in a continuous stream. The high surface-area-to-volume ratio in these reactors allows for superior control over reaction parameters such as temperature and mixing.

Table 2: Conceptual Comparison of Batch vs. Flow Chemistry for this compound Synthesis

| Parameter | Batch Synthesis | Flow Chemistry Synthesis |

| Heat Transfer | Limited, potential for hot spots | Excellent, uniform temperature control |

| Safety | Higher risk with exothermic reactions | Inherently safer, small reaction volumes |

| Scalability | Challenging, requires larger vessels | Simple, by running the system for longer |

| Process Control | Moderate | Precise control over parameters |

| Yield & Purity | Variable, potential for side products | Often higher and more consistent |

| Reaction Time | Can be lengthy | Typically much shorter |

The development of effective catalysts can significantly enhance the efficiency of alkylsulfamation reactions. While direct aminolysis with highly reactive agents like chlorosulfonic acid can proceed without a catalyst, catalytic approaches can enable the use of less reactive sulfonating agents, improve selectivity, and allow for milder reaction conditions.

Organocatalysis, for example, has shown promise in this area. N-alkylated sulfamic acid derivatives themselves have been explored as acidic organocatalysts in other types of reactions, indicating the potential for self-catalysis or related catalytic systems in their own synthesis. Furthermore, copper-catalyzed N-alkylation of sulfonamides with alcohols has been demonstrated, suggesting that transition metal catalysis could be a viable strategy for forming the N-S bond in this compound under specific conditions. Research in this area focuses on developing catalysts that are inexpensive, stable, and allow for easy separation from the reaction mixture, contributing to more sustainable and cost-effective production methods.

Precursor Chemistry and Intermediate Reactivity

The synthesis of this compound is fundamentally governed by the chemical properties of its precursors and the reactivity of the intermediates formed during the reaction.

The primary precursors are hexylamine and a sulfonating agent .

Hexylamine (C₆H₁₃NH₂) is a primary aliphatic amine. The lone pair of electrons on the nitrogen atom makes it a potent nucleophile, which is the basis for its reactivity towards electrophilic sulfonating agents.

Sulfonating agents are sources of the sulfonyl group (-SO₃H). Common agents include:

Sulfur trioxide (SO₃) : A powerful Lewis acid and a highly reactive sulfonating agent. Its direct use can be challenging due to its high reactivity, which can lead to side reactions.

Chlorosulfonic acid (ClSO₃H) : A highly reactive compound that readily undergoes aminolysis with amines. The reaction produces hydrochloric acid as a byproduct.

Sulfur Trioxide-Amine Complexes : Adducts formed between sulfur trioxide and a Lewis base like pyridine (C₅H₅N·SO₃) or trimethylamine (B31210) (Me₃N·SO₃). These complexes are solid, stable, and less reactive than free sulfur trioxide, making them safer and more selective sulfonating agents. They act as electrophilic sources of SO₃ for reaction with nucleophiles like hexylamine.

Role of Chlorosulfonic Acid in this compound Synthesis

The synthesis of this compound and its analogues predominantly involves the use of chlorosulfonic acid (ClSO₃H) as a key reagent. This strong and highly reactive chemical serves as a sulfonating agent, introducing the sulfamic acid moiety to a primary amine, in this case, hexylamine. The reaction is a nucleophilic substitution on the sulfur atom of chlorosulfonic acid by the nitrogen atom of the amine.

The general reaction can be represented as follows:

R-NH₂ + ClSO₃H → R-NHSO₃H + HCl

In the specific case of this compound synthesis, hexylamine (CH₃(CH₂)₅NH₂) is reacted with chlorosulfonic acid. The lone pair of electrons on the nitrogen atom of hexylamine attacks the electrophilic sulfur atom of chlorosulfonic acid. This leads to the displacement of the chlorine atom as a chloride ion, which then abstracts a proton from the protonated amine, resulting in the formation of this compound and hydrogen chloride gas.

The reaction is typically carried out in an inert solvent, such as chloroform (B151607) or dichloromethane, to moderate the reaction rate and dissipate the heat generated, as the reaction is highly exothermic. The temperature is usually maintained at a low level, often around 0-10°C, to minimize side reactions and prevent the degradation of the reactants and products.

One of the key intermediates in this synthesis is the hexylammonium salt of chlorosulfonic acid, which is formed in situ. This intermediate subsequently rearranges to form the final product. The reaction proceeds through the formation of a sulfamoyl chloride intermediate in some methodologies, which is then hydrolyzed to the corresponding sulfamic acid.

The use of chlorosulfonic acid is favored due to its high reactivity, which allows for the reaction to proceed under relatively mild conditions. However, its corrosive nature and violent reaction with water necessitate careful handling and anhydrous reaction conditions.

Key Reaction Parameters in this compound Synthesis

| Parameter | Condition | Rationale |

| Reactants | Hexylamine, Chlorosulfonic Acid | Primary amine and sulfonating agent. |

| Solvent | Chloroform, Dichloromethane | Inert medium to control reaction rate and temperature. |

| Temperature | 0-10°C | To minimize side reactions and decomposition. |

| Atmosphere | Anhydrous | Chlorosulfonic acid reacts violently with water. |

Characterization of Key Intermediates in Reaction Pathways

The synthesis of this compound from hexylamine and chlorosulfonic acid proceeds through key intermediates whose characterization is crucial for understanding the reaction mechanism and ensuring the purity of the final product. While specific spectroscopic data for the intermediates of this compound synthesis is not extensively detailed in publicly available literature, the characterization can be inferred from the analysis of analogous N-alkylsulfamic acid syntheses.

The primary intermediate is the hexylammonium salt of N-hexylsulfamic acid . This salt is formed from the reaction of hexylamine with the newly formed this compound.

Another potential key intermediate, depending on the reaction pathway, is N-hexylsulfamoyl chloride . This compound would be formed by the reaction of hexylamine with sulfuryl chloride, an alternative synthetic route, or as a transient species in the reaction with chlorosulfonic acid under certain conditions.

The characterization of these intermediates would typically involve a combination of spectroscopic techniques:

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is a powerful tool for identifying the functional groups present in the intermediates.

For the hexylammonium salt of N-hexylsulfamic acid , one would expect to see characteristic absorption bands for the N-H stretching of the ammonium (B1175870) group (around 3100-3300 cm⁻¹), S=O stretching vibrations of the sulfonate group (typically in the regions of 1250-1350 cm⁻¹ and 1050-1150 cm⁻¹), and C-H stretching of the hexyl group (around 2850-2960 cm⁻¹).

For N-hexylsulfamoyl chloride , the IR spectrum would show characteristic peaks for the S=O stretching (around 1370-1380 cm⁻¹ and 1170-1180 cm⁻¹), the S-Cl bond (around 600-700 cm⁻¹), and the N-H bond (around 3300-3400 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

In the ¹H NMR spectrum of the hexylammonium salt of N-hexylsulfamic acid , the protons of the hexyl group would appear as a series of multiplets in the upfield region (typically 0.8-3.5 ppm). The protons of the ammonium group would likely appear as a broad singlet.

For N-hexylsulfamoyl chloride , the ¹H NMR spectrum would also show the characteristic signals for the hexyl group. The chemical shift of the protons on the carbon adjacent to the nitrogen atom would be informative.

Expected Spectroscopic Data for Key Intermediates

| Intermediate | Technique | Expected Key Signals |

| Hexylammonium salt of N-hexylsulfamic acid | FT-IR | ~3200 cm⁻¹ (N-H stretch), ~1300 cm⁻¹, ~1100 cm⁻¹ (S=O stretch) |

| ¹H NMR | ~0.9 ppm (t, CH₃), ~1.3-1.6 ppm (m, CH₂), ~3.0-3.4 ppm (m, N-CH₂) | |

| N-Hexylsulfamoyl chloride | FT-IR | ~3350 cm⁻¹ (N-H stretch), ~1375 cm⁻¹, ~1175 cm⁻¹ (S=O stretch), ~650 cm⁻¹ (S-Cl stretch) |

| ¹H NMR | ~0.9 ppm (t, CH₃), ~1.3-1.7 ppm (m, CH₂), ~3.2-3.6 ppm (q, N-CH₂) |

It is important to note that these are expected values based on the characterization of similar compounds, and actual experimental data may vary slightly. The isolation and characterization of these intermediates can be challenging due to their reactive nature.

Mechanistic Investigations of Reactions Involving Hexylsulfamic Acid

Reaction Mechanism Elucidation in Synthesis

The synthesis of hexylsulfamic acid, like other alkylsulfamic acids, typically involves the reaction of a primary amine (hexylamine) with a sulfonating agent, most commonly a sulfur trioxide complex. The elucidation of the reaction mechanism is critical for optimizing reaction conditions and understanding the compound's formation dynamics. Mechanistic studies often employ kinetic analysis, computational modeling, and spectroscopic methods to map the reaction pathway. hu-berlin.denih.govmckgroup.org

The primary step in the synthesis of this compound is the nucleophilic attack of the hexylamine (B90201) nitrogen on the electrophilic sulfur atom of sulfur trioxide (or its complex, e.g., pyridine-SO₃). The lone pair of electrons on the nitrogen atom initiates the formation of a nitrogen-sulfur (N-S) bond. chemguide.co.ukdatapdf.com This reaction is analogous to other nucleophilic additions to sulfuryl compounds and the alkylation of amines. chemguide.co.ukphysicsandmathstutor.com

The general mechanism proceeds as follows:

Activation of Sulfur Trioxide: Sulfur trioxide is a powerful and often unselective electrophile. To moderate its reactivity, it is typically used as a complex with a Lewis base, such as pyridine (B92270) or dimethylformamide (DMF). This complexation makes the sulfur atom susceptible to attack by nucleophiles like amines.

Nucleophilic Addition: The nitrogen atom of hexylamine acts as the nucleophile, attacking the sulfur atom of the SO₃ complex. This results in the formation of a zwitterionic intermediate. This step is characteristic of reactions like the Strecker synthesis, where an amine nitrogen attacks a carbonyl carbon. organic-chemistry.org

The reaction can be represented as: CH₃(CH₂)₅NH₂ + SO₃ -> CH₃(CH₂)₅NH₂⁺-SO₃⁻

This pathway is similar to the initial step in the Delépine reaction, where a primary amine is formed from an alkyl halide via nucleophilic substitution involving hexamethylenetetramine. organic-chemistry.org The formation of the initial adduct is a classic example of a nucleophilic substitution or addition reaction, central to many organic syntheses. libretexts.orgwikipedia.org

Following the initial nucleophilic attack and formation of the zwitterionic adduct, a rapid intramolecular or intermolecular proton transfer occurs. The proton from the positively charged ammonium (B1175870) group moves to one of the oxygen atoms on the sulfonate group, yielding the final, stable neutral sulfamic acid structure. datapdf.com

CH₃(CH₂)₅NH₂⁺-SO₃⁻ -> CH₃(CH₂)₅NH-SO₃H

Quantum chemical calculations and Born-Oppenheimer molecular dynamics (BOMD) simulations on the formation of sulfamic acid have provided significant insights into these proton transfer dynamics. copernicus.orgresearchgate.net Studies on the hydrolysis of HNSO₂ mediated by methanesulfonic acid (MSA) at an air-water interface revealed two primary mechanisms for sulfamic acid (SFA) formation: an ion-forming mechanism and a proton exchange mechanism. copernicus.org

Proton Exchange Mechanism: In this pathway, a proton is transferred from a catalyst molecule (like MSA) or a water molecule to the nitrogen atom, while the hydroxyl group is transferred to the sulfur atom. copernicus.org Simulations show these transfers can occur through water-mediated loop structures, with loops involving two water molecules being the most common. researchgate.net

Ion-Pair Formation: At the air-water interface, reactions can lead to the formation of a sulfamate-hydronium ion pair (SFA⁻...H₃O⁺) on a picosecond timescale. copernicus.orgresearchgate.net

Ab initio molecular dynamics simulations on sulfuric acid, a related compound, further illuminate the critical role of hydrogen-bonded networks in facilitating proton transport. nih.govacs.org These studies show a contraction of the hydrogen-bond network around protonic defects, which facilitates correlated proton transfer events along Grotthuss-type chains. nih.govacs.org The structural relaxation timescales for proton release from covalent O-H bonds are estimated to be around 23 picoseconds. nih.gov

| Simulation Parameter | Finding | Source |

| Reaction Type | HNSO₂ Hydrolysis with MSA | copernicus.org |

| Observed Mechanisms | Ion-forming mechanism, Proton exchange mechanism | copernicus.orgresearchgate.net |

| Proton Transfer Mediator | Water molecules, forming loop structures | researchgate.net |

| Proton Release Timescale (O-H) | ~23 ps (in H₂SO₄) | nih.gov |

| H-Bond Relaxation Timescale | ~0.4 ps (in H₂SO₄) | nih.gov |

Transition state theory provides a framework for understanding the energetic profile of a reaction. numberanalytics.comsolubilityofthings.com The reaction between hexylamine and sulfur trioxide proceeds through a high-energy transition state before forming the stable zwitterionic intermediate. youtube.com This transition state is a transient molecular configuration where the N-S bond is partially formed. numberanalytics.com

Computational methods are essential for characterizing these fleeting structures, as their direct experimental observation is extremely challenging. ims.ac.jp Analysis of the transition state helps determine the activation energy of the reaction, which governs the reaction rate. numberanalytics.com For an alkylsulfamation reaction, the transition state involves the approach of the amine nucleophile to the sulfur trioxide electrophile. The geometry of this state is critical for the reaction to proceed.

Key characteristics of the transition state in this reaction include:

Elongated N-S Bond: The bond between the incoming nitrogen and the target sulfur is longer than in the final product.

Planarization: The geometry around the sulfur atom changes from trigonal planar in SO₃ to a more tetrahedral arrangement in the product. The transition state represents a point along this trajectory.

Charge Distribution: There is a significant redistribution of charge as the new bond forms.

Computational studies on related prenylation reactions have demonstrated the power of transition state analysis in understanding enzymatic and model reactions, providing a precedent for its application in studying alkylsulfamation. nih.gov

General Reactivity Studies of the Sulfamate (B1201201) Functional Group

The sulfamate group (R-NH-SO₃H) is a versatile functional group whose reactivity is underexplored compared to more common moieties like amides or carboxylic acids. uky.edu Its chemical behavior is dictated by the interplay between the amine nitrogen and the highly oxidized sulfuryl group.

The sulfur atom in the sulfamate group is in a high oxidation state (+6) and is bonded to three electronegative oxygen atoms and one nitrogen atom. This makes the sulfur atom highly electrophilic and susceptible to attack by nucleophiles. This electrophilicity is a key feature of related sulfur-containing functional groups like sulfonyl fluorides and sulfonates, which are used as covalent inhibitors and probing reagents in chemical biology. tandfonline.comacs.org

The sulfamate group can act as a leaving group in nucleophilic substitution reactions, similar to tosylates or triflates, particularly when the nitrogen is appended with an electron-withdrawing group. researchgate.net The reactivity of the sulfamate can be tuned; for instance, α-sulfamate acetamides have been developed as electrophilic warheads with adjustable reactivity for use in targeted covalent inhibitors. researchgate.net Studies have shown that alkyl sulfamates are generally more resistant to nucleophilic attack than aryl sulfamates. cmu.edu

| Compound Type | Reactivity toward Nucleophiles | Application Example | Source |

| Aryl Sulfamates | More reactive; cleavable by nucleophiles like piperidine (B6355638) or diethylamine. | Solid-phase synthesis anchor. | cmu.edu |

| Alkyl Sulfamates | More resistant to nucleophilic attack. | Generally stable linkers. | cmu.edu |

| α-Sulfamate Acetamides | Tunable reactivity based on N-substituents. | Covalent inhibitors for kinases like BTK. | researchgate.net |

| Sulfonyl Fluorides | Stable but can be activated to react with nucleophiles. | "Click" chemistry connectors (SuFEx). | nih.gov |

All amines, including those in sulfamates, possess a lone pair of electrons on the nitrogen atom, which can exhibit nucleophilic character. chemguide.co.uklumenlearning.com However, in a sulfamate, the strongly electron-withdrawing nature of the adjacent sulfonyl group (-SO₃H) significantly reduces the electron density on the nitrogen atom. This effect diminishes its basicity and nucleophilicity compared to a corresponding free amine like hexylamine. physicsandmathstutor.com

Despite this reduced reactivity, the nitrogen can still act as a nucleophile under certain conditions. For example, it can be alkylated or participate in reactions with strong electrophiles. The nucleophilicity of amines is highly dependent on the electronic environment; alkyl groups increase basicity through a positive inductive effect, whereas electron-withdrawing groups, like the sulfonyl group, decrease it. physicsandmathstutor.com While the sulfur atom in sulfamates is a prominent electrophilic center, the nitrogen atom's nucleophilicity, though attenuated, remains a potential site for chemical modification. sci-hub.se

Advanced Spectroscopic and Structural Characterization Techniques for Hexylsulfamic Acid

Vibrational Spectroscopy Applications (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular vibrations of Hexylsulfamic acid. nih.govamericanpharmaceuticalreview.com These methods are complementary, as IR spectroscopy measures changes in the dipole moment, making it sensitive to polar bonds, while Raman spectroscopy detects changes in polarizability, often providing stronger signals for non-polar, symmetric bonds. nih.gov

The vibrational spectrum of this compound is characterized by absorption bands corresponding to its distinct functional groups: the sulfamic acid head (-NHSO₃H) and the hexyl alkyl tail (-C₆H₁₃). nih.govyoutube.com By analyzing the positions, intensities, and shapes of these bands, a detailed fingerprint of the molecule can be obtained.

Key functional groups and their expected vibrational frequencies are:

N-H and O-H Stretching: The sulfamic acid group contains both N-H and O-H bonds. These typically appear as broad, strong bands in the IR spectrum in the region of 3300-2500 cm⁻¹, characteristic of hydrogen-bonded acidic protons. libretexts.org

C-H Stretching: The hexyl chain gives rise to characteristic C-H stretching vibrations. Asymmetric and symmetric stretching modes of the methylene (B1212753) (-CH₂) and methyl (-CH₃) groups are expected just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹). americanpharmaceuticalreview.com

S=O Stretching: The sulfonyl group (SO₂) produces two distinct, strong absorption bands in the IR spectrum. The asymmetric stretching vibration is typically found in the 1350-1300 cm⁻¹ range, while the symmetric stretch appears around 1180-1140 cm⁻¹.

S-O Stretching: The S-O single bond stretching vibration is expected to appear in the 900-700 cm⁻¹ region.

N-H Bending: The bending vibration of the N-H group typically occurs in the 1650-1550 cm⁻¹ range.

The complementary nature of IR and Raman spectroscopy is particularly useful; for instance, the symmetric S=O stretch often yields a strong Raman signal, while the asymmetric stretch is prominent in the IR spectrum. nih.gov

Table 1: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|---|

| O-H / N-H | Stretching (H-bonded) | 3300 - 2500 | Strong, Broad | Weak - Medium |

| C-H (Alkyl) | Stretching | 2960 - 2850 | Strong | Strong |

| N-H | Bending | 1650 - 1550 | Medium | Weak |

| S=O | Asymmetric Stretching | 1350 - 1300 | Strong | Medium |

| S=O | Symmetric Stretching | 1180 - 1140 | Strong | Strong |

| S-O | Stretching | 900 - 700 | Medium | Medium |

Vibrational spectroscopy can provide valuable information regarding the conformational isomers of the hexyl chain. nih.govresearchgate.net The flexibility of the alkyl chain allows for different spatial arrangements, primarily trans and gauche conformers. Specific vibrational modes, such as C-C stretching and CH₂ rocking/twisting modes in the fingerprint region (1400-700 cm⁻¹), are sensitive to these conformational changes. By analyzing shifts in peak positions and changes in relative intensities, particularly at different temperatures or in different physical states (solid vs. liquid), it is possible to deduce the predominant conformation and study conformational equilibria. nih.govsemanticscholar.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the complete structural elucidation of this compound in solution. It provides detailed information about the connectivity and chemical environment of individual atoms.

¹H NMR spectroscopy allows for the analysis of the protons within the hexyl chain. The spectrum is expected to show distinct signals for the terminal methyl group, the four internal methylene groups, and the methylene group directly attached to the nitrogen atom of the sulfamic acid moiety. oregonstate.edu

The chemical shift (δ) of the protons is influenced by their local electronic environment. libretexts.org The methylene protons (H-1) adjacent to the electronegative sulfamic acid group will be the most deshielded, appearing furthest downfield. The chemical shifts of the other methylene groups (H-2 to H-5) will be similar to those of a typical alkane chain, while the terminal methyl protons (H-6) will be the most shielded, appearing furthest upfield. compoundchem.com The integration of each signal corresponds to the number of protons it represents, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton Position | Structure Fragment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|---|

| H-1 | -CH₂-NHSO₃H | ~3.0 - 3.5 | Triplet | 2H |

| H-2 | -CH₂-CH₂-NH- | ~1.6 - 1.8 | Quintet | 2H |

| H-3, H-4, H-5 | -(CH₂)₃- | ~1.2 - 1.5 | Multiplet | 6H |

| H-6 | -CH₃ | ~0.8 - 1.0 | Triplet | 3H |

¹³C NMR spectroscopy provides a map of the carbon framework of the molecule. oregonstate.edu Each chemically unique carbon atom in this compound will produce a distinct signal in the spectrum. Similar to ¹H NMR, the chemical shifts are determined by the electronic environment. weebly.comlibretexts.org

The carbon atom C-1, directly bonded to the nitrogen of the sulfamic acid group, will be significantly deshielded and appear at the lowest field (highest ppm value). lookchem.com The other carbon atoms of the hexyl chain will resonate at higher fields, with the terminal methyl carbon (C-6) being the most shielded. oregonstate.edulookchem.com This technique confirms the presence of six distinct carbon environments, consistent with the hexyl chain structure.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (-CH₂-N) | ~45 - 55 |

| C-2 | ~30 - 35 |

| C-3 | ~28 - 32 |

| C-4 | ~25 - 30 |

| C-5 | ~22 - 26 |

| C-6 (-CH₃) | ~13 - 15 |

While ¹H and ¹³C NMR provide the primary structure of the alkyl chain, heteronuclear NMR techniques can offer direct, unambiguous confirmation of the sulfamic acid moiety.

Nitrogen-15 (¹⁵N) NMR: The ¹⁵N nucleus has a spin of ½, which results in sharp NMR signals. wikipedia.orghuji.ac.il However, its low natural abundance (0.37%) and low gyromagnetic ratio lead to very low sensitivity, often requiring isotopic enrichment or specialized techniques for detection. wikipedia.org The chemical shift of the nitrogen in the sulfamic acid group is expected to fall within the range typical for amines or amides. science-and-fun.deresearchgate.net Despite the experimental challenges, a ¹⁵N NMR signal would provide definitive evidence for the nitrogen-containing functional group.

Sulfur-33 (³³S) NMR: The ³³S isotope is the only naturally occurring NMR-active sulfur nucleus. mdpi.com Its utility is severely limited by several factors: low natural abundance (0.76%), low sensitivity, and a quadrupole moment (spin I = 3/2), which typically results in very broad resonance signals. mdpi.comnorthwestern.eduhuji.ac.il The line width is highly dependent on the symmetry of the electric field around the sulfur nucleus. cdnsciencepub.com For the sulfamic acid group, the sulfur atom is in a relatively symmetric environment, which may yield a signal that is detectable, albeit broad. cdnsciencepub.com The chemical shift would be expected in the range characteristic of sulfonates or related species. huji.ac.il While technically demanding, ³³S NMR can provide direct proof of the sulfur environment.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a powerful analytical technique utilized for the confirmation of the molecular structure of this compound by providing information about its molecular weight and elemental composition. In this process, molecules are ionized and then separated based on their mass-to-charge ratio (m/z), generating a unique spectral fingerprint. This technique is crucial for verifying the identity of the compound.

Upon ionization, the this compound molecular ion ([C₆H₁₅NO₃S]⁺˙) is expected to undergo characteristic bond cleavages. The most likely fragmentation points include the C-C bonds of the hexyl chain and the S-N bond.

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage) is a common pathway for amines. This would result in the formation of stable carbocations.

Hexyl Chain Fragmentation: The linear hexyl group is expected to produce a series of fragment ions separated by 14 Da (corresponding to CH₂ groups), which is a characteristic pattern for aliphatic chains. libretexts.org

S-N Bond Cleavage: The bond between the sulfur and nitrogen atoms may also rupture, leading to fragments containing the sulfonyl group and fragments corresponding to the hexylamino portion.

A plausible fragmentation pathway would involve the initial loss of the hexyl radical or smaller alkyl fragments, as well as cleavage resulting in the sulfamic acid moiety.

Table 1: Predicted Mass Spectrometry Fragments for this compound

| Predicted Fragment Ion | Structure | m/z (Nominal Mass) | Plausible Origin |

|---|---|---|---|

| [C₆H₁₄N]⁺ | CH₃(CH₂)₅NH₂⁺ | 100 | Loss of SO₃ |

| [SO₃H]⁺ | O=S(O)(OH)⁺ | 81 | Cleavage of S-N bond |

| [C₅H₁₀]⁺ | CH₃(CH₂)₄CH₂⁺ | 70 | Loss of C₅H₁₁ radical from hexyl chain |

| [C₄H₈]⁺ | CH₃(CH₂)₃CH₂⁺ | 56 | Loss of C₄H₉ radical from hexyl chain |

This table is based on theoretical fragmentation patterns and not on reported experimental data.

High-resolution mass spectrometry (HRMS) is an indispensable tool for unambiguously determining the elemental formula of this compound and its fragments. eurachem.org Unlike nominal mass spectrometry, HRMS can measure mass-to-charge ratios with very high precision (typically to four or more decimal places). This accuracy allows for the calculation of a unique elemental composition, thereby confirming the molecular formula C₆H₁₅NO₃S. mdpi.com

The exact mass of the molecular ion is compared against a theoretical value calculated from the most abundant isotopes of its constituent elements (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S). A close match between the measured and theoretical exact mass provides strong evidence for the compound's identity.

Table 2: Theoretical Exact Masses for this compound and Key Fragments

| Molecular/Fragment Formula | Ion Type | Theoretical Exact Mass (Da) |

|---|---|---|

| C₆H₁₅NO₃S | [M+H]⁺ | 182.0845 |

| C₆H₁₅NO₃S | [M]⁺˙ | 181.0767 |

| C₆H₁₄N | [Fragment]⁺ | 100.1121 |

This table contains calculated exact masses based on the compound's molecular formula.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. ncats.ionist.gov This technique involves directing a beam of X-rays onto a single crystal of the compound. The resulting diffraction pattern is then analyzed to generate a detailed model of the molecular and crystal structure, providing information on bond lengths, bond angles, and intermolecular interactions. miamioh.edu

As of the latest literature review, a crystal structure for this compound has not been reported or deposited in public crystallographic databases such as the Cambridge Structural Database (CSD). Should such a study be undertaken, it would yield invaluable data on the solid-state conformation of the hexyl chain, the geometry of the sulfamic acid group, and the nature of the intermolecular hydrogen bonding, which is expected to be a dominant feature in its crystal packing.

Theoretical and Computational Studies of Hexylsulfamic Acid

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. For hexylsulfamic acid, these calculations would be performed using methods like Density Functional Theory (DFT), which has been successfully applied to study other sulfamic acids. sharif.eduresearchgate.net These methods solve approximations of the Schrödinger equation to determine the electronic structure and associated properties.

Molecular Orbital Theory and Bonding Characteristics

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule and is used to predict chemical and physical properties. A calculation on this compound would yield a set of molecular orbitals, each with a specific energy level. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactivity.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability. A large gap suggests high stability, whereas a small gap indicates a more reactive molecule.

Table 1: Hypothetical Frontier Orbital Energies for this compound (Note: This data is illustrative and not from a published study.)

| Orbital | Energy (eV) | Description |

| HOMO | -8.5 | Primarily localized on the sulfamate (B1201201) group, indicating this is the likely site of electrophilic attack. |

| LUMO | -0.2 | Distributed across the S-N bond, suggesting a potential site for nucleophilic attack. |

| HOMO-LUMO Gap | 8.3 | Suggests a relatively stable molecule under standard conditions. |

Electrostatic Potential Surface Mapping

An electrostatic potential (ESP) surface map is a valuable tool for visualizing the charge distribution of a molecule. It is generated by calculating the electrostatic potential at the molecule's electron density surface. The ESP map uses a color spectrum to indicate charge regions: red typically signifies electron-rich areas (negative potential), which are prone to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are susceptible to nucleophilic attack.

For this compound, the ESP map would likely show a high negative potential around the oxygen atoms of the sulfonyl group and a region of positive potential around the acidic proton on the nitrogen atom. The hexyl chain would be expected to be largely neutral (green). This visualization helps predict intermolecular interactions, such as hydrogen bonding, and sites of chemical reactivity.

Computational Modeling of Reaction Mechanisms and Energetics

Computational modeling is a powerful tool for investigating the step-by-step process of a chemical reaction, including the identification of transient species and the calculation of energy barriers. rsc.orgcopernicus.orgresearchgate.net

Transition State Search and Intrinsic Reaction Coordinate Calculations

To understand a chemical reaction involving this compound, such as its deprotonation or a substitution reaction, a transition state (TS) search would be performed. The transition state is the highest energy point along the reaction pathway, representing the energy barrier that must be overcome for the reaction to proceed. Computational methods can locate this specific geometry.

Once the transition state is identified, an Intrinsic Reaction Coordinate (IRC) calculation is performed. The IRC calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the located TS correctly connects the desired species. This provides a detailed picture of the molecular geometry changes throughout the reaction.

Reaction Coordinate Diagram Generation

The energetic data obtained from the reactant, transition state, and product calculations are used to generate a reaction coordinate diagram. This diagram plots the potential energy of the system against the progress of the reaction (the reaction coordinate). The height of the energy barrier on this diagram corresponds to the activation energy of the reaction, a key factor in determining the reaction rate. For a hypothetical reaction of this compound, this diagram would visually represent the energy changes as the reaction progresses.

Conformation Analysis and Energy Minimization Studies

The hexyl chain of this compound is flexible, allowing the molecule to exist in various spatial arrangements, or conformations. utdallas.eduorgosolver.comlibretexts.orgpharmacy180.com Conformational analysis aims to identify the most stable conformations, which are the ones with the lowest potential energy.

This process involves systematically rotating the single bonds within the hexyl chain and calculating the energy of each resulting conformation. The results would identify the global minimum energy conformation, which is the most likely structure of the molecule, as well as other low-energy local minima. Understanding the preferred conformation is crucial as it influences the molecule's physical properties and how it interacts with other molecules. For instance, steric hindrance in certain conformations could block reactive sites.

Table 2: Hypothetical Relative Energies of this compound Conformers (Note: This data is illustrative and not from a published study.)

| Conformer | Description | Relative Energy (kcal/mol) | Population at 298 K (%) |

| 1 | Fully extended hexyl chain (anti) | 0.00 | 75.2 |

| 2 | Gauche interaction in C2-C3 bond | 0.85 | 15.5 |

| 3 | Gauche interaction in C3-C4 bond | 0.88 | 9.3 |

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and aid in the interpretation of experimental data. buffalo.edu Methods based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are widely used for the accurate prediction of various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) and Raman vibrational frequencies, and electronic absorption spectra (UV-Vis). ufms.brresearchgate.net These theoretical calculations are crucial for elucidating molecular structures and understanding electronic properties. libretexts.org

For derivatives of sulfamic acid, computational studies have been employed to understand their structural and chemical properties. For instance, DFT calculations at the B3LYP/6-31++G(d,p) level of theory have been used to compute the pKa values of various N-alkyl sulfamic acids, revealing that the acidity is affected by the size of the alkyl group. sharif.edu While specific, comprehensive computational studies detailing the full spectroscopic profile of this compound are not widely published, the established methodologies for related compounds provide a clear framework for how such predictions would be performed and the nature of the expected results.

Predicted ¹H and ¹³C NMR Chemical Shifts

The prediction of NMR spectra via computational methods is a valuable tool for structure elucidation and revision. researchgate.net The Gauge-Independent Atomic Orbital (GIAO) method is a common approach used in conjunction with DFT to calculate NMR chemical shifts (δ). researchgate.net Such calculations can predict the chemical shifts for ¹H and ¹³C nuclei in a molecule like this compound. scielo.br

The process typically involves optimizing the molecular geometry of the compound first. For N-alkyl sulfamic acids, DFT functionals like B3LYP with basis sets such as 6-311+G(2d,p) are employed. mdpi.com Following optimization, the NMR chemical shifts are computed. A good correlation between calculated and experimental chemical shifts provides strong evidence for the correct assignment of NMR signals. scielo.br For a molecule like this compound, calculations would provide predicted chemical shifts for the protons and carbons along the hexyl chain, as well as for the N-H proton. The chemical environment of each nucleus, influenced by factors like electronegativity of the sulfamate group and the conformation of the alkyl chain, would be reflected in the calculated shift values.

Table 1: Illustrative Predicted NMR Chemical Shifts (δ in ppm) for this compound This table illustrates the type of data generated from computational NMR predictions. The values are hypothetical and serve as an example of what a detailed computational study would produce. Actual values would be derived from specific DFT calculations (e.g., at the GIAO/B3LYP/6-311+G(2d,p) level).

| Atom | Predicted Chemical Shift (ppm) |

| ¹H NMR | |

| H-N | Value dependent on solvent and concentration |

| H-1' (α-CH₂) | ~3.0 - 3.5 |

| H-2' (β-CH₂) | ~1.5 - 1.8 |

| H-3', H-4', H-5' | ~1.2 - 1.4 |

| H-6' (CH₃) | ~0.8 - 1.0 |

| ¹³C NMR | |

| C-1' (α-CH₂) | ~45 - 50 |

| C-2' (β-CH₂) | ~30 - 33 |

| C-3' | ~25 - 28 |

| C-4' | ~22 - 24 |

| C-5' | ~31 - 33 |

| C-6' (CH₃) | ~13 - 15 |

Note: The chemical shifts of protons on heteroatoms (like N-H) are often difficult to predict accurately and are highly sensitive to experimental conditions such as solvent and concentration.

Predicted Vibrational Frequencies (IR and Raman)

Theoretical calculations are instrumental in assigning the vibrational modes observed in infrared (IR) and Raman spectra. ahievran.edu.tr By performing a frequency calculation on the optimized geometry of this compound, a full set of vibrational frequencies and their corresponding intensities can be obtained. mdpi.com DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, are commonly used for these calculations. researchgate.net The calculated frequencies are often systematically higher than experimental values, so a scaling factor is typically applied to improve agreement. mdpi.com

For a molecule containing a sulfamate group (-NHSO₃H), key vibrational modes would include:

N-H stretching: Typically observed in the 3300-3500 cm⁻¹ region.

S=O stretching: Asymmetric and symmetric stretches of the SO₂ group, usually appearing as strong bands in the IR spectrum between 1150 and 1400 cm⁻¹.

S-N stretching: Found in the lower frequency region, often between 800 and 1000 cm⁻¹.

C-H stretching: Vibrations of the hexyl group's CH₂ and CH₃ groups, typically in the 2850-3000 cm⁻¹ range. psu.edu

CH₂/CH₃ bending and rocking modes: A series of bands in the fingerprint region (below 1500 cm⁻¹).

Comparing the computed IR and Raman spectra allows for a comprehensive assignment of the experimental vibrational bands. rsdjournal.org

Table 2: Example of Predicted Fundamental Vibrational Frequencies (cm⁻¹) for this compound This table is a representation of the data that would be obtained from DFT frequency calculations. The assignments are based on known group frequencies and studies on related molecules.

| Predicted Frequency (cm⁻¹) | Vibrational Assignment | Expected IR Intensity | Expected Raman Activity |

| ~3450 | ν(N-H) stretch | Medium | Weak |

| ~2955 | νₐₛ(CH₃) stretch | Strong | Strong |

| ~2930 | νₐₛ(CH₂) stretch | Strong | Strong |

| ~2870 | νₛ(CH₃) stretch | Medium | Strong |

| ~2860 | νₛ(CH₂) stretch | Medium | Strong |

| ~1380 | νₐₛ(SO₂) stretch | Very Strong | Medium |

| ~1170 | νₛ(SO₂) stretch | Very Strong | Strong |

| ~950 | ν(S-N) stretch | Medium | Weak |

ν: stretching; νₐₛ: asymmetric stretching; νₛ: symmetric stretching.

Predicted Electronic Absorption (UV-Vis) Spectra

Time-dependent density functional theory (TD-DFT) is the standard method for calculating the electronic absorption spectra of molecules, predicting the maximum absorption wavelengths (λ_max) and oscillator strengths. sigmaaldrich.comchemrxiv.org These calculations are performed on the optimized ground-state geometry of the molecule. ufms.br The choice of functional, such as CAM-B3LYP, is often critical for obtaining accurate results, especially for charge-transfer excitations. chemrxiv.org

For a simple N-alkylsulfamic acid like this compound, which lacks extensive chromophores, significant absorption is not expected in the visible region. The primary electronic transitions would likely occur in the UV region, corresponding to excitations from non-bonding orbitals on the oxygen and nitrogen atoms to anti-bonding orbitals (n → σ*). TD-DFT calculations would quantify the energies of these transitions. For example, a study on various molecules used TD-DFT with the B3LYP functional and a 6-311++G(d,p) basis set to successfully predict UV-Vis spectra. researchgate.net

Table 3: Representative Predicted UV-Vis Absorption Data for this compound This table illustrates the typical output of a TD-DFT calculation for a simple aliphatic compound.

| Predicted λ_max (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| ~210 | Low (~0.01) | n(O) → σ(S-O) |

| ~195 | Low-Medium (~0.1) | n(N) → σ(S-N) |

Note: The values are illustrative. Compounds without significant π-conjugation typically have absorptions in the far-UV region with low molar absorptivity.

Derivatization Chemistry and Synthetic Utility of Hexylsulfamic Acid

Esterification Reactions of the Sulfamic Acid Moiety

Esterification of the sulfamic acid group is a fundamental transformation that converts the acidic proton into an organic substituent, yielding sulfamate (B1201201) esters. This process modifies the polarity and chemical properties of the parent molecule, providing access to a class of compounds with significant chemical and biological relevance.

The synthesis of sulfamate esters from hexylsulfamic acid can be achieved through several synthetic routes. A common strategy involves the activation of the sulfamic acid, for example, by converting it to a more reactive intermediate such as a sulfamoyl chloride. google.com This activated species readily reacts with a wide range of alcohols to furnish the desired sulfamate ester.

Alternatively, direct condensation methods analogous to the Fischer esterification of carboxylic acids can be employed. utripoli.edu.lylibretexts.org These reactions typically involve heating the sulfamic acid with an alcohol in the presence of a dehydrating agent or an acid catalyst to drive the equilibrium towards the ester product. atamanchemicals.combc.edu The choice of method often depends on the stability of the alcohol and the desired reaction scale. For sterically hindered alcohols, activation methods are generally preferred to achieve reasonable yields. orgsyn.org

| Starting Material 1 | Starting Material 2 | Key Reagents/Conditions | Product |

|---|---|---|---|

| This compound | Methanol (B129727) | Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP) | Methyl hexylsulfamate |

| This compound | Ethanol (B145695) | Heat, H₂SO₄ (cat.) | Ethyl hexylsulfamate |

| Hexylsulfamoyl chloride | Isopropanol | Pyridine (B92270) or other non-nucleophilic base | Isopropyl hexylsulfamate |

| This compound | Benzyl alcohol | DCC, DMAP | Benzyl hexylsulfamate |

Mechanistic insights into sulfamate ester formation can be inferred from studies on their hydrolysis, which represents the reverse reaction. Investigations into the hydrolytic degradation of sulfamate esters, such as sulfamic acid 1,7-heptanediyl ester, have provided a detailed understanding of the reaction pathway. nih.gov Mass spectrometry analysis of the reaction conducted in ¹⁸O-enriched water confirmed that the cleavage occurs exclusively at the carbon-oxygen (C–O) bond. nih.gov

The kinetic data, including the pH-rate profile and solvent isotope effects, are consistent with an Sₙ2 mechanism. nih.gov This pathway involves a nucleophilic attack by water on the carbon atom adjacent to the sulfamate oxygen, proceeding through an early, reactant-like transition state. nih.gov Although an Sₙ1 mechanism, which would involve the formation of a primary carbocation, was considered unlikely, it could not be completely ruled out based on the available data. nih.gov These findings suggest that the corresponding esterification reaction likely proceeds via a similar Sₙ2 pathway, where the alcohol acts as the nucleophile attacking the activated sulfamic acid derivative.

Amidation Reactions for Sulfamide (B24259) Formation

Amidation of this compound involves the formation of a new nitrogen-sulfur bond, producing sulfamides. This class of compounds is analogous to ureas and exhibits valuable properties as hydrogen-bond donors and acceptors. nih.gov The synthesis of sulfamides with different substituents on the two nitrogen atoms (unsymmetrical sulfamides) is of particular interest.

The synthesis of unsymmetrical sulfamides from a primary starting material like this compound requires a stepwise approach where two different amines are sequentially introduced. Modern synthetic protocols, such as one-flow systems, have been developed to achieve this efficiently. nii.ac.jp In such a system, this compound (or its corresponding salt) is first activated, for instance with thionyl chloride, to form a reactive intermediate. This intermediate is then immediately treated with a different amine to yield the unsymmetrical sulfamide. nii.ac.jp This method avoids the isolation of potentially unstable intermediates and allows for rapid product formation under mild conditions. nii.ac.jp

Another powerful strategy is the Sulfur(VI)-Fluoride Exchange (SuFEx) click chemistry approach. researchgate.netscispace.comchemrxiv.org While typically starting from sulfamoyl fluorides, the principles can be adapted. The high stability of the sulfamoyl fluoride (B91410) intermediate allows for its purification before the introduction of the second amine, providing excellent control over the synthesis of the final unsymmetrical product. scispace.com The lack of general and robust methods for creating unsymmetrical sulfamides has historically limited their use, making these newer techniques particularly valuable. nih.gov

| Step 1: Activation | Step 2: Amine Partner | Key Conditions | Unsymmetrical Sulfamide Product |

|---|---|---|---|

| This compound + Thionyl chloride | Aniline | Tertiary amine base (e.g., i-Pr₂NEt), CH₂Cl₂ solvent, 20°C | N-Hexyl-N'-phenylsulfamide |

| This compound + Thionyl chloride | Benzylamine | Tertiary amine base, CH₂Cl₂, 20°C, short reaction time (e.g., 20s) nii.ac.jp | N-Benzyl-N'-hexylsulfamide |

| This compound + Thionyl chloride | Cyclohexylamine (B46788) | Tertiary amine base, CH₂Cl₂, 20°C | N-Cyclohexyl-N'-hexylsulfamide |

Achieving high chemoselectivity is critical in the synthesis of unsymmetrical sulfamides to prevent the formation of symmetrical byproducts. In one-flow synthesis systems, the choice of reagents and reaction conditions plays a pivotal role. For example, the selection of the tertiary amine base used during the coupling step can significantly impact the reaction's outcome and suppress the formation of undesired side products. nii.ac.jp

Solvent choice is another powerful tool for controlling chemoselectivity. Studies on reactions involving sulfamate-derived reagents have shown that switching the solvent can dramatically alter the reaction pathway, leading to different constitutional isomers with high selectivity. beilstein-journals.org For instance, using a non-coordinating solvent might favor one reaction pathway, while a solvent capable of strong hydrogen bonding, like hexafluoro-2-isopropanol (HFIP), could favor another by interacting with reaction intermediates or substrates. beilstein-journals.org This principle allows for the rational design of reaction conditions to selectively produce the desired unsymmetrical sulfamide from this compound.

Advanced Functionalization Strategies

Beyond simple esterification and amidation, advanced strategies have been developed to enhance the utility of the sulfamic acid functional group. A prominent approach involves immobilizing the sulfamic acid moiety onto a solid support to create heterogeneous catalysts. uq.edu.au This functionalization strategy bridges homogeneous and heterogeneous catalysis, offering catalysts that are easily separable and recyclable. rsc.orgthieme-connect.com

Researchers have successfully functionalized various materials, including mesoporous silica (B1680970) (SBA-15), polymers, and magnetic nanoparticles, with sulfamic acid groups. rsc.orgthieme-connect.comresearcher.life These solid-supported catalysts have demonstrated high activity in a range of acid-catalyzed organic transformations. researcher.liferesearchgate.netresearchgate.net The process typically involves chemically grafting a precursor, such as an amine-functionalized support, and then reacting it to generate the surface-bound sulfamic acid group. thieme-connect.com This advanced functionalization transforms the simple this compound motif into a reusable and environmentally benign catalytic tool. Furthermore, the sulfamate structure itself has been used as the basis for designing novel reagents, such as (phenyliodonio)sulfamate (PISA), which mediate unique chemical transformations. beilstein-journals.org

Insufficient Information Available for ""

Following a comprehensive search of publicly available scientific literature and patent databases, it has been determined that there is insufficient detailed information to construct the requested article on the "." The specific areas of focus, namely the "Introduction of Additional Functional Groups" and its "Utilization as a Chirality Auxiliary," lack the necessary research findings and detailed examples to generate a thorough and scientifically accurate report as outlined.

The search did yield a few mentions of this compound and its close analog, cyclothis compound. For instance, documents from the International Organisation of Vine and Wine (OIV) describe the use of cyclothis compound in an ethanol-water solution for analytical procedures in wine analysis. oiv.intuchile.cloiv.int However, this application does not involve the chemical derivatization of the sulfamic acid itself but rather its use as a reagent in a larger analytical method.

A US patent vaguely suggests the possibility of using this compound as a "chiral auxiliary building block". google.com Another patent lists cyclothis compound as one of many organic acids capable of forming acid addition salts with basic compounds for purification or chemical interconversion. googleapis.com

Despite these isolated mentions, the core of the requested article—the specific chemical reactions, methodologies for introducing new functional groups onto the this compound molecule, and its practical application as a chiral auxiliary with supporting data—is not present in the available search results. The scientific literature accessible through these searches does not provide the depth of information required to elaborate on the synthetic utility and derivatization chemistry of this compound.

Analytical Methodologies for Hexylsulfamic Acid

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of hexylsulfamic acid, providing the necessary separation from complex sample components prior to detection. The choice of chromatographic method depends on the analyte's properties and the matrix in which it is present.

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS or LC-MS/MS) is a powerful and highly selective method for the analysis of this compound. measurlabs.commpi-bremen.deirb.hr Due to the polar and non-volatile nature of sulfamic acids, specific chromatographic modes are employed for effective separation.

Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred over standard reversed-phase chromatography for polar compounds like sulfamic acids. In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a non-polar organic solvent, like acetonitrile (B52724), and a smaller amount of aqueous buffer. This setup allows for the retention and separation of polar analytes. For instance, a method developed for sulfamic acid utilizes a HILIC column with a mobile phase of acetonitrile and ammonium (B1175870) formate (B1220265) buffer (pH 3.2). shimadzu.com

Alternatively, polymer-based reversed-phase columns can be used. One such method for sulfamic acid analysis employs a polymer-based column (ODP2 HP-2D) with LC-MS/MS detection, demonstrating good linearity over a range of 10 to 600 ng/mL. shodex.comshodexhplc.com The longer alkyl chain of this compound compared to the parent sulfamic acid would likely lead to stronger hydrophobic interactions and thus longer retention times on certain columns. shodex.com

Mass spectrometric detection, typically using an electrospray ionization (ESI) source in negative ion mode, provides high sensitivity and specificity. Selected Ion Monitoring (SIM) of the deprotonated molecule [M-H]⁻ is a common approach for quantification. shimadzu.com For this compound (C₆H₁₅NO₃S), the expected deprotonated molecule would have a mass-to-charge ratio (m/z) corresponding to its molecular weight minus a proton.

Table 1: Exemplar HPLC-MS Conditions for Sulfamic Acid Analysis

| Parameter | Condition | Source |

| Column Type | Phenomenex Luna HILIC 20A (100 mm L. × 2.0 mm I.D., 5 µm) | shimadzu.com |

| Mobile Phase | Acetonitrile / 100 mmol/L Ammonium Formate + Formic Acid (pH 3.2) = 90:10 (v/v) | shimadzu.com |

| Flow Rate | 0.2 mL/min | shimadzu.com |

| Detection | ESI-Negative Mode, Single Ion Monitoring (SIM) | shimadzu.com |

| Monitored Ion (m/z) | 95.9 (for sulfamic acid) | shimadzu.com |

Gas Chromatography (GC) is a high-resolution separation technique, but it requires analytes to be volatile and thermally stable. jfda-online.com Compounds like this compound, which are polar and non-volatile, cannot be analyzed directly by GC. sigmaaldrich.com Therefore, a chemical derivatization step is mandatory to convert the analyte into a more volatile and thermally stable form. jfda-online.comsigmaaldrich.com

Common derivatization strategies for compounds with active hydrogen atoms, such as those in the amine and sulfonic acid groups, include silylation and esterification. sigmaaldrich.comrestek.com

Silylation: This is a widely used technique where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) group. tcichemicals.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are effective for this purpose. sigmaaldrich.comrestek.com The reaction typically involves heating the dried analyte with the silylating agent in a suitable solvent. sigmaaldrich.com

Esterification: For the carboxylic acid group (if present after hydrolysis) or the sulfonic acid group, esterification can be employed. A common method involves using 14% Boron Trifluoride (BF₃) in methanol (B129727) to create fatty acid methyl esters (FAMEs), a technique primarily used for fatty acids but applicable to other acidic compounds. restek.com

Nitrosation: A specific method for cyclothis compound (cyclamate) involves conversion to its nitroso derivative using sodium nitrite (B80452) and sulfuric acid, followed by GC-MS determination. nih.gov This approach could potentially be adapted for this compound.

After derivatization, the resulting volatile compound is analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification based on its mass spectrum and retention time. analytice.com

Table 2: General GC Derivatization Approaches

| Derivatization Type | Reagent Example | Target Functional Group | Source |

| Silylation | BSTFA with 1% TMCS | -OH, -NH, -SH | restek.com |

| Esterification | BF₃ in Methanol | -COOH | restek.com |

| Nitrosation | Sodium Nitrite / Sulfuric Acid | Amine | nih.gov |

Ion Chromatography (IC) is a standard and robust method for the determination of inorganic anions and organic acids, including sulfamate (B1201201). shimadzu.comanalytice.com This technique is particularly useful for analyzing sulfamic acid in various matrices, including pharmaceutical products and industrial solutions. metrohm.comanalytik.news

The analysis is typically performed using an anion-exchange column and a buffered aqueous eluent. A common eluent system consists of a mixture of sodium carbonate (Na₂CO₃) and sodium bicarbonate (NaHCO₃). hplc.comresearchgate.net Detection is most often achieved using a suppressed conductivity detector, which enhances sensitivity by reducing the background conductivity of the eluent. hplc.com The use of a suppressor is advantageous as it can prevent issues like the negative peaks that can occur for sulfamate in non-suppressed systems. metrohm.com

The method has been validated for determining sulfamate with good linearity, precision, and accuracy. For example, one method reported a detection limit of 0.4 mg/L for sulfamic acid. researchgate.net

Table 3: Typical Ion Chromatography System for Sulfamic Acid

| Parameter | Condition | Source |

| Column | Shodex IC SI-90 4E (4.0mm ID x 250mm) | hplc.com |

| Eluent | 1.8mM Na₂CO₃ + 1.7mM NaHCO₃ aq. | hplc.com |

| Flow Rate | 1.0 mL/min | hplc.com |

| Detector | Suppressed Conductivity | hplc.com |

| Column Temperature | 30 °C | hplc.com |

| Limit of Detection | 0.4 mg/L | researchgate.net |

Spectrophotometric Methods for Quantitative Determination

Spectrophotometric methods offer a simpler, more accessible, and often more rapid alternative to chromatography for quantitative analysis. These methods are typically based on measuring the absorption of light by the analyte, either in its native form or after conversion to a colored derivative.

Direct UV-Vis spectrophotometry for this compound is of limited utility. Sulfamic acid and its simple alkyl derivatives lack significant chromophores that absorb light in the visible region and have a UV cutoff wavelength typically below 240 nm. derpharmachemica.com Studies on pure sulfamic acid crystals show a lower cutoff wavelength around 270 nm, which can shift with the introduction of other ions. derpharmachemica.com While direct UV detection is possible, its application is often hindered by interference from other compounds in the sample that absorb in the same low-UV region. ijprajournal.com Therefore, direct UV-Vis analysis is generally not selective enough for complex samples without prior separation.

To overcome the limitations of direct UV-Vis analysis, derivatization reactions are employed to convert this compound into a product with strong absorption in the visible spectrum (a chromogen). gassnova.no This significantly enhances both the sensitivity and selectivity of the determination.

A well-established method for sulfamic acid involves its acid-catalyzed hydrolysis to produce ammonium ions (NH₄⁺). nmfrc.org These ions can then be quantified using the classic Berthelot reaction. In this reaction, the ammonium ion reacts with a phenolic compound (such as salicylic (B10762653) acid) and an oxidizing agent (like sodium hypochlorite) in the presence of a catalyst (sodium nitroprusside) to form a intensely colored indophenol (B113434) dye. nmfrc.orgresearchgate.net The resulting blue-green product exhibits a maximum absorbance (λmax) at approximately 648 nm, a wavelength where interference from other sample components is minimal. This method has been shown to be linear over a concentration range of 0 to 70 µg of sulfamic acid with a molar absorptivity of 1.9 × 10⁴ L/mol-cm. nmfrc.org

Another derivatization strategy involves diazotization of the primary amine group, followed by coupling with a chromogenic reagent to form a colored azo dye. pnrjournal.comminarjournal.com For example, a diazotized drug can be coupled with reagents like iminodibenzyl (B195756) or 7-iodo-8-hydroxyquinoline-5-sulfonic acid to produce violet or red azo dyes with absorption maxima at 558 nm and 522 nm, respectively. minarjournal.com Excess nitrite from the diazotization step is typically removed by adding sulfamic acid before the coupling reaction. pnrjournal.com

Table 4: Spectrophotometric Method via Derivatization

| Method Principle | Reagents | Measured Product | λmax | Source |

| Hydrolysis & Berthelot Reaction | HCl (for hydrolysis), Salicylic acid, Sodium hypochlorite, Sodium nitroprusside | Indophenol Dye | 648 nm | nmfrc.orgresearchgate.net |

| Azo Dye Formation | NaNO₂/HCl (diazotization), Iminodibenzyl (coupling agent) | Violet Azo Dye | 558 nm | minarjournal.com |

Capillary Electrophoresis for Separation and Quantification

Capillary electrophoresis (CE) is a powerful analytical technique used for the separation of ions based on their electrophoretic mobility in an applied electric field. libretexts.org The separation occurs in a narrow-bore fused-silica capillary, typically with an internal diameter of 25 to 75 micrometers. oiv.intcolby.edu This technique offers high efficiency, short analysis times, and high resolution, making it suitable for the analysis of various compounds, including organic acids. colby.edumdpi.com

The fundamental principle of CE lies in the differential migration of charged species within a buffered electrolyte solution under the influence of a high-voltage electric field. libretexts.orgoiv.int The electrophoretic mobility of an ion is influenced by its charge, size, and the viscosity of the buffer. libretexts.org In addition to electrophoresis, a phenomenon known as electroosmotic flow (EOF) occurs, which is the bulk flow of the buffer solution along the capillary walls. oiv.intcolby.edu This flow facilitates the analysis of all solutes, irrespective of their charge. colby.edu

Different modes of capillary electrophoresis can be employed for the analysis of various compounds. These modes include Capillary Zone Electrophoresis (CZE), Capillary Gel Electrophoresis (CGE), and Capillary Electrochromatography (CEC). libretexts.org For the analysis of organic acids like this compound, CZE is a commonly utilized technique. libretexts.org

In the context of analyzing sweeteners and related acids, CE methods have been developed for the simultaneous determination of multiple analytes. mostwiedzy.plresearchgate.net For instance, an optimized electrolyte solution composed of sodium tetraborate, Tris, and benzoic acid has been used for the simultaneous direct and indirect UV detection of various sweeteners. researchgate.net The separation is typically achieved in a fused-silica capillary, and detection is often performed using a UV detector. oiv.intresearchgate.net The instrumentation for CE fundamentally consists of a high-voltage power supply, a capillary, two buffer reservoirs with electrodes, a detector, and a data acquisition system. oiv.intcolby.edu

Development and Validation of Analytical Protocols

The development and validation of analytical methods are crucial to ensure that the method is suitable for its intended purpose. nih.gov Validation involves establishing, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications. europa.eu Key parameters evaluated during method validation include linearity, limits of detection and quantification, precision, and accuracy. nih.govresearchgate.net

Linearity and Calibration Curve Establishment

Linearity demonstrates that the analytical procedure provides results that are directly proportional to the concentration of the analyte in the sample within a given range. europa.euresearchgate.net This is typically evaluated by analyzing a series of standard solutions of the analyte at different concentrations. researchgate.netscielo.br The data from the peak areas or heights are then plotted against the corresponding concentrations to construct a calibration curve. researchgate.net

The relationship between the concentration and the response is often expressed by a linear regression equation, and the correlation coefficient (r) or the coefficient of determination (R²) is calculated to assess the quality of the fit. researchgate.netresearchgate.net A correlation coefficient close to 1 (typically R² > 0.99) indicates a strong linear relationship. researchgate.netresearchgate.net For example, in the validation of methods for other compounds, linearity has been demonstrated over specific concentration ranges, such as 2.5 to 15.0 μg/mL, with strong correlation coefficients (R² > 0.9997). researchgate.net

The range of the analytical procedure is the interval between the upper and lower concentrations of the analyte for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. europa.eu

Limits of Detection and Quantification

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. elementlabsolutions.comresearchgate.net The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with an acceptable level of precision and accuracy. researchgate.neteflm.eu

There are several methods to determine LOD and LOQ, including those based on the signal-to-noise ratio and the standard deviation of the response and the slope of the calibration curve. sepscience.com The International Council for Harmonisation (ICH) suggests the following formulas based on the calibration curve:

LOD = 3.3 * (σ / S)

LOQ = 10 * (σ / S)

Where:

σ = the standard deviation of the response (often the standard deviation of the y-intercept of the regression line)

S = the slope of the calibration curve sepscience.com

For instance, in the analysis of other substances, LOD and LOQ values have been reported in the range of ng/mL to µg/mL. nih.govresearchgate.net It is important to experimentally verify the calculated LOD and LOQ by analyzing multiple samples at these concentrations to ensure the reliability of the method. sepscience.com

Precision and Accuracy Assessments

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. elementlabsolutions.comveeabb.com It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). researchgate.netveeabb.com Precision can be assessed at different levels:

Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. researchgate.net

Intermediate precision: The precision within-laboratory variations, such as different days, different analysts, or different equipment. researchgate.net

Reproducibility: The precision between laboratories. woah.org

Accuracy is the closeness of the test results obtained by the method to the true value. elementlabsolutions.comveeabb.com It is often determined through recovery studies by spiking a blank matrix with a known concentration of the analyte and analyzing the samples. researchgate.net The percentage recovery is then calculated. Acceptable recovery is often within a range such as 70-150%, depending on the analyte and concentration. almacgroup.com

For example, in a validated method for another compound, accuracy was demonstrated with recovery values between 89.02% and 99.30%, and precision was confirmed with RSD values within acceptable limits (e.g., ≤8%). researchgate.net

Interactive Data Tables

Below are illustrative data tables based on typical analytical method validation results.

Table 1: Linearity Data for this compound